![molecular formula C21H24N2O4 B1264100 aspidophylline A](/img/structure/B1264100.png)
aspidophylline A
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Overview
Description
aspidophylline A is a natural product found in Kopsia singapurensis with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Aspidophylline A, part of the akuammiline alkaloid family, has been synthesized through various methodologies. A notable synthesis approach involved a 15-step process using intramolecular oxidative coupling and a [Ni(cod)2]-mediated cyclization, highlighting the complexity of its structure (Teng, Zi, & Ma, 2014).
- Another synthesis technique featured a Heck cyclization to assemble its [3.3.1]-bicyclic scaffold and a late-stage interrupted Fischer indolization for creating the furoindoline and constructing the pentacyclic framework of aspidophylline A (Zu, Boal, & Garg, 2011).
- A different synthesis method included the desymmetrization of 2-allyl-2-(o-nitrophenyl)cyclohexane-1,3-dione and an intramolecular azidoalkoxylation of an enecarbamate, demonstrating the diverse approaches in synthesizing aspidophylline A (Ren, Wang, & Zhu, 2014).
Biological Activities and Potential Applications
- Aspidophylline A's structure and synthesis are of significant interest due to the biological activities of akuammiline alkaloids. These compounds have been widely studied for their potential pharmacological applications, including their cytotoxic properties against various cancer cell lines (Li, Zhu, Li, & Li, 2016).
- Research on related compounds, such as aspidinol, revealed significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, indicating potential applications of aspidophylline A in antibacterial therapies (Hua, Yang, Zhang, Dong, Yu, Schwarz, & Liu, 2018).
- Studies on aspidin BB, a derivative related to aspidophylline A, have shown strong antibacterial activity against Staphylococcus aureus, further supporting the potential of aspidophylline A in antimicrobial research (Li, Gao, Peng, Wang, Luo, Fu, & Zu, 2014).
properties
Product Name |
aspidophylline A |
---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (1R,9R,10S,13E,14S)-13-ethylidene-11-formyl-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-23(12-24)17-10-14(13)18(19(25)26-2)20-8-9-27-21(17,20)22-16-7-5-4-6-15(16)20/h3-7,12,14,17-18,22H,8-11H2,1-2H3/b13-3-/t14-,17+,18?,20+,21+/m1/s1 |
InChI Key |
NKMFTVSMLXLPDB-MODIEMIGSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2C[C@H]1C([C@@]34[C@@]2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O |
Canonical SMILES |
CC=C1CN(C2CC1C(C34C2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O |
synonyms |
aspidophylline A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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